molecular formula C27H29N3O3S2 B12009155 N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618075-84-6

N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12009155
CAS No.: 618075-84-6
M. Wt: 507.7 g/mol
InChI Key: DPWDSCAEQGAQQP-VHXPQNKSSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable aldehyde with a thiourea derivative under acidic conditions.

    Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final step involves coupling the thiazolidinone and indole derivatives with the acetamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their diverse biological activities.

    Indole Derivatives: Widely studied for their pharmacological properties.

    Acetamides: Commonly used in medicinal chemistry for their bioactivity.

Uniqueness

N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to its complex structure, which combines multiple bioactive moieties, potentially leading to synergistic effects and enhanced biological activity.

Properties

CAS No.

618075-84-6

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H29N3O3S2/c1-4-5-6-9-14-29-26(33)24(35-27(29)34)23-20-10-7-8-11-21(20)30(25(23)32)16-22(31)28-19-13-12-17(2)18(3)15-19/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3,(H,28,31)/b24-23-

InChI Key

DPWDSCAEQGAQQP-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)SC1=S

Origin of Product

United States

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